molecular formula C10H15NO4 B13212148 5-(Pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid

5-(Pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid

Cat. No.: B13212148
M. Wt: 213.23 g/mol
InChI Key: FKCXZHQBMNYWSB-UHFFFAOYSA-N
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Description

5-(Pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid is a chemical compound with the molecular formula C10H15NO4 It is known for its unique structure, which includes a pyrrolidine ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid typically involves the reaction of pyrrolidine with oxolane-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(Pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2,5-dione
  • Pyrrolidine-2-one
  • Pyrrolizines
  • Prolinol

Uniqueness

5-(Pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid is unique due to its specific combination of a pyrrolidine ring and an oxolane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity .

Biological Activity

5-(Pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring and an oxolane ring, which contribute to its unique chemical properties. The molecular formula is C9H13NO3C_9H_{13}NO_3, with a molecular weight of approximately 183.20 g/mol. Its structure can influence its interaction with biological targets, enhancing its potential as a therapeutic agent.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring followed by the introduction of the oxolane and carboxylic acid functionalities. Various synthetic routes have been explored to optimize yield and purity, often focusing on environmentally friendly methodologies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds bearing similar structural motifs have shown promising activity against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus7.8 µg/mL
Compound BKlebsiella pneumoniae15.6 µg/mL
Compound CAcinetobacter baumannii10 µg/mL

These findings suggest that modifications in the side chains or functional groups can significantly enhance antimicrobial efficacy.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies using human lung adenocarcinoma (A549) cell lines demonstrated that certain derivatives exhibited cytotoxic effects, reducing cell viability significantly compared to control treatments .

Table 2: Anticancer Activity Against A549 Cells

Compound NameIC50 Value (µM)Selectivity Index (SI)
Compound D25>10
Compound E30>8
Compound F15>12

The selectivity index indicates that these compounds may preferentially target cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity, leading to cell lysis.
  • Induction of Apoptosis in Cancer Cells : Some derivatives may trigger apoptotic pathways in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.
  • Targeting Specific Enzymes : The compound may interact with specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.

Case Studies

Several case studies illustrate the effectiveness of this compound class:

  • Study on Antimicrobial Resistance : A study demonstrated that derivatives could overcome resistance mechanisms in Staphylococcus aureus, providing a basis for developing new antibiotics .
  • Cytotoxicity Assessment : Research evaluating the cytotoxic effects on A549 cells indicated that certain structural modifications led to enhanced anticancer activity while maintaining low toxicity towards non-cancerous cells .

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

5-(pyrrolidine-1-carbonyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C10H15NO4/c12-9(11-5-1-2-6-11)7-3-4-8(15-7)10(13)14/h7-8H,1-6H2,(H,13,14)

InChI Key

FKCXZHQBMNYWSB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CCC(O2)C(=O)O

Origin of Product

United States

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